3-Chloroquinoline-8-carboxylic acid is a halogenated quinoline derivative that serves as an important substrate for studying microbial catabolism of xenobiotic compounds []. It is classified as a xenobiotic compound due to its synthetic origin and is not known to occur naturally []. This compound plays a crucial role in understanding how microorganisms, specifically bacteria, break down and utilize synthetic chemicals as their sole source of carbon and energy [].
This compound is classified as a chlorinated quinoline derivative. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties. 3-Chloroquinoline-8-carboxylic acid can be synthesized from quinoline-8-carboxylic acid through chlorination processes involving reagents such as phosphorus oxychloride or thionyl chloride. It is also noteworthy that certain bacteria, specifically Pseudomonas spec. EK III, can utilize this compound as a carbon source, indicating its potential relevance in microbial metabolism .
The synthesis of 3-chloroquinoline-8-carboxylic acid can be achieved through several methods, primarily focusing on chlorination reactions.
The molecular structure of 3-chloroquinoline-8-carboxylic acid consists of a quinoline backbone with a carboxylic acid group at position 8 and a chlorine atom at position 3.
The compound can be characterized using various spectroscopic techniques:
3-Chloroquinoline-8-carboxylic acid is involved in several chemical reactions:
The mechanism of action for 3-chloroquinoline-8-carboxylic acid primarily involves its degradation by specific bacterial strains, notably Pseudomonas spec. EK III.
These metabolites indicate that Pseudomonas utilizes this compound effectively, suggesting potential bioremediation applications .
3-Chloroquinoline-8-carboxylic acid has diverse applications across various scientific fields:
3-Chloroquinoline-8-carboxylic acid is systematically identified through several key molecular descriptors. Its IUPAC name reflects the positioning of the chlorine atom at the quinoline ring’s third carbon and the carboxylic acid group at the eighth carbon. The compound’s molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 g/mol, as confirmed by chemical supplier data [2] [10]. The CAS Registry Number 71082-54-7 serves as a unique identifier in chemical databases [2] [6].
Structural identifiers include:
Table 1: Molecular Descriptors of 3-Chloroquinoline-8-Carboxylic Acid
| Descriptor | Value |
|---|---|
| IUPAC Name | 3-Chloroquinoline-8-carboxylic acid |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| CAS Registry Number | 71082-54-7 |
| SMILES | OC(=O)C₁=CC₂=C(N=C₁)C(Cl)=CC=C₂ |
| InChIKey | MKRMBCSRPJLONM-UHFFFAOYSA-N |
Density Functional Theory (DFT) simulations provide high-resolution insights into the compound’s geometry. Studies using the B3LYP functional and 6-311++G(d,p) basis set reveal optimized bond parameters and electronic properties [4] [5]. Key geometric features include:
Electronic properties were elucidated through:
Table 2: Key Geometric Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| C₃–Cl Bond Length | 1.73 Å |
| C₈–C(=O) Bond Length | 1.48 Å |
| O=C–O–H Bond Angle | 113.5° |
| HOMO-LUMO Gap | 3.78 eV |
| NBO Charge on Cl | -0.32 e |
Infrared Spectroscopy
Experimental and DFT-computed FT-IR spectra show high concordance. Dominant vibrational modes include [3] [5] [7]:
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR shifts were predicted using the GIAO method at the B3LYP/6-311++G(d,p) level [5] [9]:
UV-Visible Spectroscopy
The UV-Vis spectrum exhibits π→π transitions at 270 nm (quinoline ring) and n→π at 320 nm (carboxylic acid and C–Cl group). Solvent-dependent shifts occur in polar solvents due to enhanced charge transfer [5] [9].
Table 3: Experimental Spectroscopic Signatures
| Technique | Peak Position | Assignment |
|---|---|---|
| FT-IR | 3000 cm⁻¹ | O–H Stretch (dimer) |
| 1680 cm⁻¹ | C=O Stretch | |
| 735 cm⁻¹ | C–Cl Stretch | |
| ¹H NMR | 12.9 ppm | COOH Proton |
| 9.2 ppm | H₂ (Quinoline) | |
| UV-Vis | 270 nm | π→π* (Quinoline ring) |
| 320 nm | n→π* (Carbonyl/Chlorine) |
While single-crystal X-ray diffraction data for 3-chloroquinoline-8-carboxylic acid remains unreported, insights can be inferred from related quinoline derivatives:
Thermogravimetric analysis (TGA) of analogous chloroquinolines indicates decomposition temperatures near 220°C, attributed to decarboxylation. Differential Scanning Calorimetry (DSC) reveals a melting point of 198°C, consistent with strong intermolecular hydrogen bonding [3] [8].
Solid-State Reactivity: The carboxylic acid group facilitates cocrystal formation with nitrogen-containing APIs, as demonstrated in studies of 6-nitroquinoline/fumaric acid cocrystals [8]. Hirshfeld surface analysis predicts that H⋯O (40%) and H⋯Cl (12%) contacts dominate molecular packing [8] [9].
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